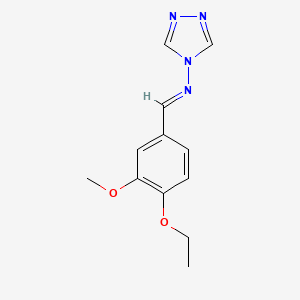

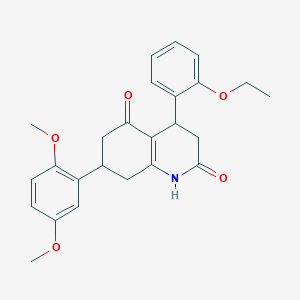

![molecular formula C18H19N5S B5593376 4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)

4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 4-{[4-(dimethylamino)benzylidene]amino}-1,2,4-triazole. It has been studied for its inhibiting potentials on the corrosion of 316 stainless steel (316 SS) in 2M HCl . The study evaluated its performance using weight-loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods at different inhibitor concentrations (5 to 500 ppm) and different temperatures (30 to 60 °C) .

Chemical Reactions Analysis

The compound has been studied for its anticorrosive effects on 316 stainless steel in HCl medium . All three inhibitors inhibited both cathodic and anodic corrosion processes .Aplicaciones Científicas De Investigación

Corrosion Inhibition in Stainless Steel

DPhTT: and its derivatives have been studied for their anticorrosive effects on stainless steel. Specifically, researchers evaluated their inhibiting potential against the corrosion of 316 stainless steel (316 SS) in hydrochloric acid (HCl) medium . These compounds demonstrated significant inhibition efficiencies, with DPhTT displaying a maximum inhibiting performance of 94.21% at 500 ppm and 30°C. The inhibitors acted on both cathodic and anodic corrosion processes. The adsorption of these inhibitors on the alloy surface followed the Langmuir isotherm, primarily through chemisorption. Density functional theory (DFT) calculations confirmed the experimental findings.

Catalysis in Isoxazolone Synthesis

Silver nanoparticles: supported on oxides like Al2O3, CeO2, and MgO have been employed as catalysts in the synthesis of isoxazolone-type heterocycles . These catalysts, containing 2 wt% Ag , exhibit catalytic activity in the formation of these important heterocyclic compounds .

Silver-Specific Dye for Autoradiography

5-(4-Dimethylaminobenzylidene)rhodamine: , a derivative of our compound, serves as a silver-specific dye . It has been used in a colorimetric assay to quantify the autoradiographic deposition of silver onto X-ray film after exposure to radiolabeled biological material separated by sodium dodecyl sulfate-polyacrylamide gels .

Mecanismo De Acción

Mode of Action

The compound, being a derivative of Schiff bases, likely interacts with its targets through the formation of a chemisorbed film on the surface of the target . This interaction inhibits both cathodic and anodic processes .

Biochemical Pathways

Schiff bases are known to interact with various biochemical pathways, influencing processes such as transamination reactions, which are important in the metabolism and biosynthesis of amino acids .

Pharmacokinetics

The compound’s inhibitory effects were evaluated at different concentrations (5 to 500 ppm) and different temperatures (30 to 60 °c), suggesting that concentration and temperature can influence its bioavailability .

Result of Action

The compound has been studied for its anticorrosive effects on 316 stainless steel in HCl medium . It was found to display a maximum inhibiting performance of 94.21% at 500 ppm at 30°C . The formation of a chemisorbed film on the surface of the alloy was confirmed, leading to increased corrosion resistance .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as concentration and temperature . Its inhibitory effects were evaluated at different concentrations (5 to 500 ppm) and different temperatures (30 to 60 °C), with the highest inhibitory performance observed at 500 ppm at 30°C .

Propiedades

IUPAC Name |

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5S/c1-13-6-4-5-7-16(13)17-20-21-18(24)23(17)19-12-14-8-10-15(11-9-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUZHICTGZVYJY-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)

![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)

![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)

![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)

![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)

![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)